

An In-depth Technical Guide to Dibenzofuran-4,6-diboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzofuran-4,6-diborate*

Cat. No.: *B595892*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzofuran-4,6-diboronic acid, a versatile building block in organic synthesis with significant potential in pharmaceutical research and materials science. This document details its chemical properties, a plausible synthetic pathway with experimental protocols, and its application in modern drug discovery, particularly in the context of palladium-catalyzed cross-coupling reactions.

Chemical Identity and Properties

Dibenzofuran-4,6-diboronic acid, identified by the CAS number 145238-17-1, is a key intermediate for the synthesis of complex organic molecules.^[1] Its rigid dibenzofuran core functionalized with two boronic acid groups makes it a valuable reagent for creating intricate molecular architectures.

Table 1: Physicochemical Properties of Dibenzofuran-4,6-diboronic acid

Property	Value	Source
CAS Number	145238-17-1	[1] [2]
Molecular Formula	C ₁₂ H ₁₀ B ₂ O ₅	[3]
Molecular Weight	255.83 g/mol	[3]
Boiling Point (Predicted)	582.9 ± 60.0 °C at 760 mmHg	[2] [3]
Density (Predicted)	1.5 ± 0.1 g/cm ³	[2] [3]
pKa (Predicted)	7.71 ± 0.30	[3]
Appearance	White to off-white powder/crystal	-
Purity	Typically ≥97%	[2]

Synthesis of Dibenzofuran-4,6-diboronic Acid

A plausible and efficient synthetic route to Dibenzofuran-4,6-diboronic acid starts from the readily available dibenzofuran. The synthesis involves the formation of a key intermediate, Dibenzofuran-4,6-dicarboxylic acid, followed by its conversion to the target diboronic acid.

Experimental Protocol: Synthesis of Dibenzofuran-4,6-dicarboxylic acid

This protocol is adapted from a procedure published in *Organic Syntheses*.

Materials:

- Dibenzofuran
- Dry, freshly distilled diethyl ether
- Tetramethylethylenediamine (TMEDA)
- sec-Butyllithium
- Gaseous carbon dioxide (CO₂)

- 2N Hydrochloric acid (HCl)
- Phosphorus pentoxide (P₂O₅)

Procedure:

- In a 1-L, three-necked, round-bottomed flask fitted with a large magnetic stir bar and under an argon atmosphere, charge 350 mL of dry, freshly distilled diethyl ether, 10.0 g (59.4 mmol) of dibenzofuran, and 27 mL (179 mmol) of TMEDA.
- Cool the mixture to -78°C using a dry ice/acetone bath and stir while adding 137 mL (178 mmol) of sec-butyllithium over 1 hour via cannula.
- Allow the reaction mixture to warm to 25°C and stir for 24 hours.
- Cool the mixture again to -78°C with vigorous stirring and introduce gaseous carbon dioxide over 1 hour.
- Warm the reaction mixture to 25°C over 4 hours under a constant stream of CO₂.
- Decant the supernatant liquid and isolate the brown solid by filtration using a Buchner funnel.
- Wash the residue with 300 mL of diethyl ether.
- Suspend the residue in 200 mL of water, acidify to pH 3 with 2N HCl, and stir for 1 hour.
- Filter the beige solids and wash with 400 mL of water, followed by 200 mL of diethyl ether.
- Dry the solids under vacuum over P₂O₅ for three days to yield Dibenzofuran-4,6-dicarboxylic acid.

Proposed Experimental Protocol: Conversion of Dibenzofuran-4,6-dicarboxylic acid to Dibenzofuran-4,6-diboronic acid

While a specific protocol for this conversion is not readily available in the searched literature, a general and reliable method for the conversion of aryl carboxylic acids to aryl boronic acids

involves a multi-step sequence. A potential pathway is outlined below.

Step 1: Reduction of Dicarboxylic Acid to Diol The dicarboxylic acid can be reduced to the corresponding diol (4,6-bis(hydroxymethyl)dibenzofuran) using a strong reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent such as tetrahydrofuran (THF).

Step 2: Conversion of Diol to Dihalide The diol can then be converted to a dihalide (e.g., 4,6-bis(bromomethyl)dibenzofuran) using a halogenating agent like phosphorus tribromide (PBr_3) or thionyl chloride (SOCl_2) for chlorination.

Step 3: Formation of Diboronic Acid The dihalide can be converted to the diboronic acid via a Grignard reaction followed by treatment with a borate ester, or more directly through a Miyaura borylation reaction. A common method involves the reaction of the dihalide with magnesium to form a di-Grignard reagent, which is then reacted with a trialkyl borate (e.g., trimethyl borate) followed by acidic workup.

Applications in Drug Discovery and Organic Synthesis

Dibenzofuran derivatives are recognized for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Dibenzofuran-4,6-diboronic acid serves as a crucial building block for the synthesis of novel drug candidates and complex organic materials.^[4]

Suzuki-Miyaura Cross-Coupling Reactions

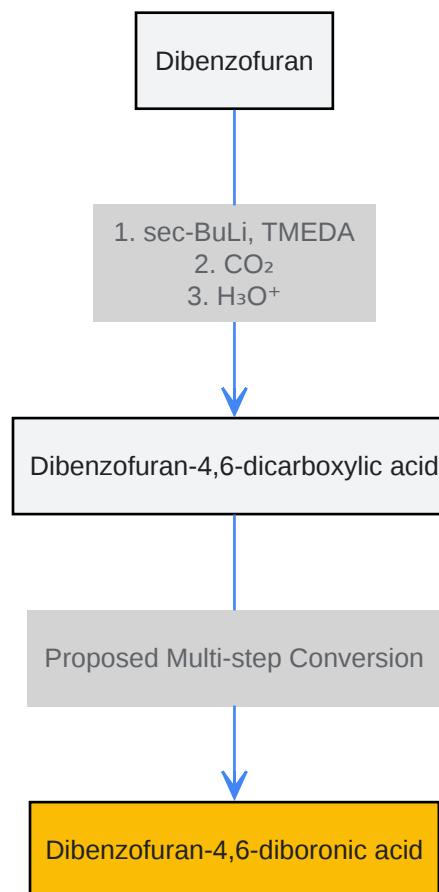
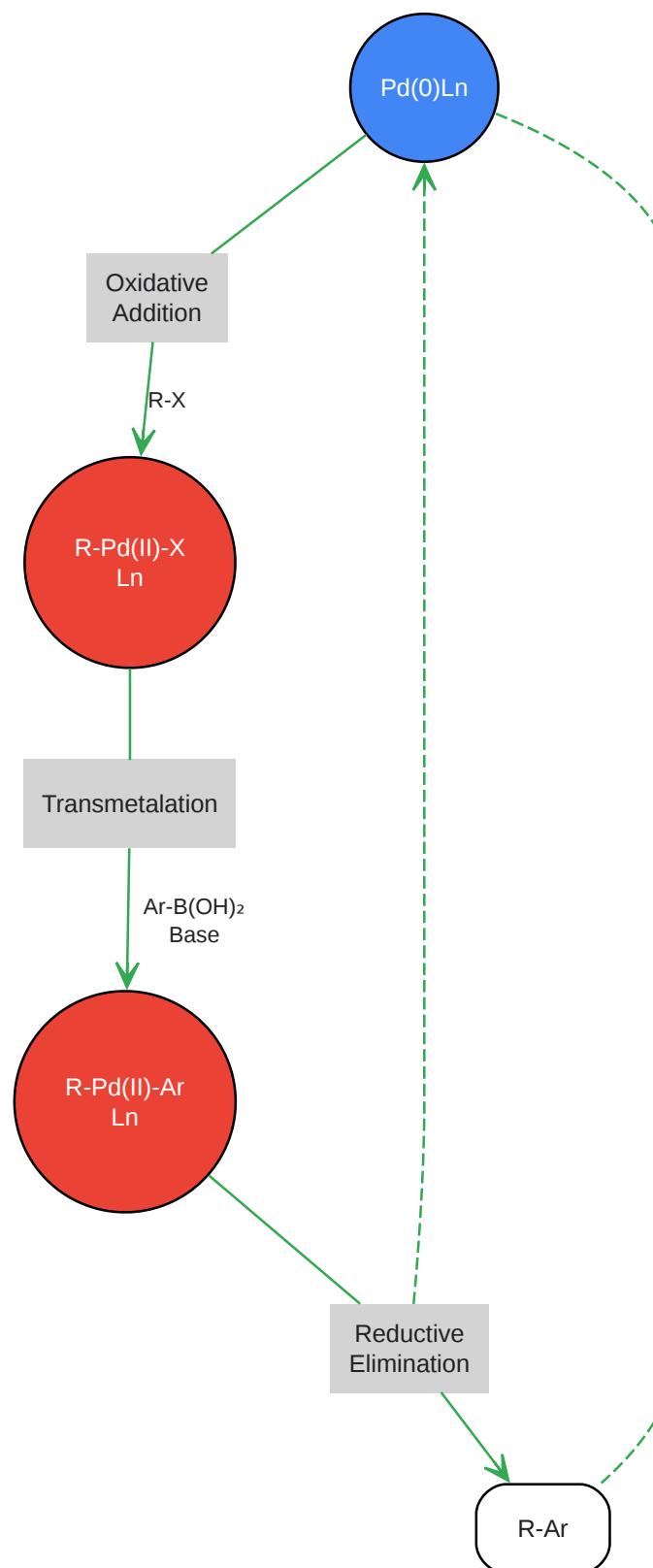

The primary utility of Dibenzofuran-4,6-diboronic acid lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmaceuticals.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

Parameter	Condition/Reagent
Aryl Halide	Aryl bromide or iodide (1.0 equiv)
Boronic Acid	Dibenzofuran-4,6-diboronic acid (0.5 equiv for mono-coupling, 1.0 equiv for di-coupling)
Catalyst	Pd(PPh ₃) ₄ (0.02-0.05 equiv) or other Pd catalysts
Base	Na ₂ CO ₃ , K ₂ CO ₃ , or Cs ₂ CO ₃ (2.0-3.0 equiv)
Solvent	Toluene/Ethanol/Water or Dioxane/Water mixture
Temperature	80-110 °C
Atmosphere	Inert (Argon or Nitrogen)

Visualizations


Synthetic Pathway of Dibenzofuran-4,6-diboronic acid

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for Dibenzofuran-4,6-diboronic acid.

Catalytic Cycle of Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. boronpharm.com [boronpharm.com]
- 2. China Dibenzofuran -4,6 -diborate CAS NO: 145238-17-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. Dibenzofuran -4,6 -diborate | 145238-17-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dibenzofuran-4,6-diboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b595892#cas-number-for-dibenzofuran-4-6-diboronic-acid\]](https://www.benchchem.com/product/b595892#cas-number-for-dibenzofuran-4-6-diboronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com